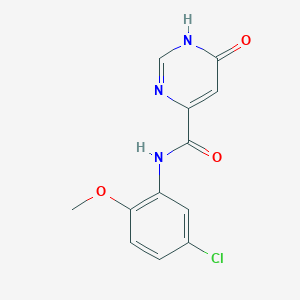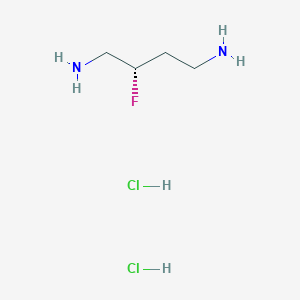![molecular formula C11H16FNO3S B2414355 N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride CAS No. 2411275-44-8](/img/structure/B2414355.png)
N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride, commonly known as MPF, is a sulfamoyl fluoride derivative that has been widely used in scientific research. MPF is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes.
Wirkmechanismus
MPF works by irreversibly binding to the active site of serine proteases, forming a covalent bond with the serine residue in the enzyme's catalytic triad. This blocks the enzyme's ability to cleave its substrate, effectively inhibiting its activity.
Biochemical and physiological effects:
MPF has been shown to have a wide range of biochemical and physiological effects, depending on the specific serine protease that it inhibits. For example, MPF has been shown to inhibit blood coagulation by blocking the activity of thrombin, a key enzyme in the coagulation cascade. MPF has also been shown to have anti-inflammatory effects by inhibiting the activity of neutrophil elastase, an enzyme involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPF in lab experiments is its potency and specificity as a serine protease inhibitor. MPF is able to irreversibly inhibit the activity of a wide range of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using MPF is its irreversible binding to serine proteases, which can make it difficult to study the effects of these enzymes over time.
Zukünftige Richtungen
There are several potential future directions for research involving MPF. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of MPF. Another area of interest is the use of MPF in the treatment of diseases such as cancer and inflammation, where serine proteases play a key role. Finally, there is ongoing research into the mechanisms of action of serine proteases and their inhibitors, which could lead to new insights into the role of these enzymes in various biological processes.
Synthesemethoden
MPF can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxy-1-(2-nitroprop-1-enyl)benzene. This intermediate is then reduced to 2-methoxy-1-(2-aminoethyl)benzene, which is subsequently reacted with methylsulfonyl chloride to form N-methylsulfamoyl-2-methoxy-1-(2-aminoethyl)benzene. Finally, this compound is reacted with hydrogen fluoride to yield MPF.
Wissenschaftliche Forschungsanwendungen
MPF has been used in a wide range of scientific research applications, including the study of blood coagulation, inflammation, and cancer. MPF is a potent inhibitor of several serine proteases, including thrombin, trypsin, and chymotrypsin, which are involved in these biological processes.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-9(13(2)17(12,14)15)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAWHAHMKVNBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)
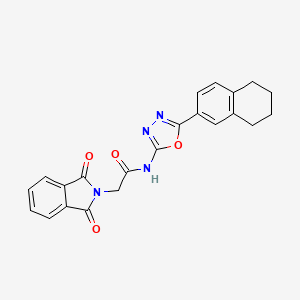
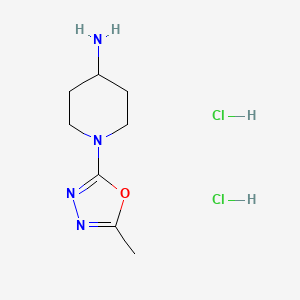
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)

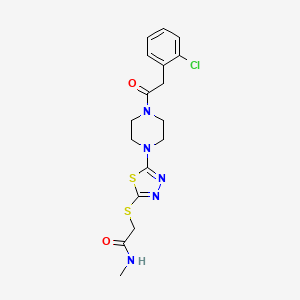
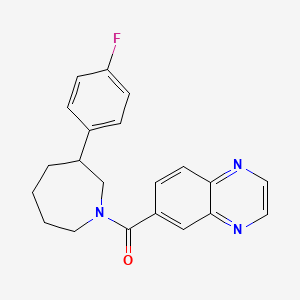

![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)
![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)
